2-Hydroxyhexanedial

Description

The exact mass of the compound 2-Hydroxyhexanedial is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11064. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Hydroxyhexanedial suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxyhexanedial including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyhexanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-4-2-1-3-6(9)5-8/h4-6,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMIMRADNBGDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CC(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030345 | |

| Record name | 2-Hydroxyhexanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141-31-1 | |

| Record name | 2-Hydroxyadipaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanedial, 2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyhexanedial | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyhexanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyadipaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Hydroxyhexanedial (CAS Number 141-31-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Multifaceted Nature of 2-Hydroxyhexanedial

2-Hydroxyhexanedial, also known as α-hydroxyadipic dialdehyde, is a bifunctional organic molecule possessing both hydroxyl and dialdehyde functionalities. This unique structural arrangement imparts a versatile reactivity profile, making it a valuable, albeit specialized, chemical intermediate and agent in various industrial and research applications. This guide, intended for a technical audience, aims to provide a comprehensive overview of its core properties, synthesis, reactivity, and safety considerations, moving beyond a simple recitation of data to explain the underlying chemical principles and practical implications.

Core Physicochemical and Structural Properties

2-Hydroxyhexanedial is a C6 dialdehyde with a hydroxyl group at the alpha position to one of the aldehyde groups. This structure is key to its reactivity and physical characteristics.

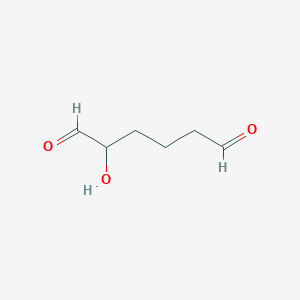

Chemical Structure

The structural formula of 2-Hydroxyhexanedial is presented below. The presence of two aldehyde groups and a hydroxyl group allows for a variety of chemical transformations.

Caption: Chemical structure of 2-Hydroxyhexanedial.

Physicochemical Data

The key physicochemical properties of 2-Hydroxyhexanedial are summarized in the table below. These properties are critical for its handling, storage, and application.

| Property | Value | Source(s) |

| CAS Number | 141-31-1 | [1][2][3][4][5] |

| Molecular Formula | C₆H₁₀O₃ | [1][2][3][4][5] |

| Molecular Weight | 130.14 g/mol | [1][2][3][4][5] |

| Appearance | Typically available as a 25% aqueous solution | [1][4] |

| Melting Point | -3.4 °C | [2][5] |

| Boiling Point | 180.82 °C (rough estimate) | [2][4] |

| Density | 1.066 g/cm³ | [2] |

| Flash Point | 107.588 °C | [2][5] |

| Vapor Pressure | 0.0123 mmHg at 25°C | [2][5] |

| pKa | 13.25 ± 0.20 (Predicted) | [1][2][5] |

| Solubility | Soluble in water | [4] |

Synthesis and Reactivity

Understanding the synthesis and inherent reactivity of 2-Hydroxyhexanedial is fundamental for its effective application and for the development of novel derivatives.

Synthesis Pathway

While detailed, peer-reviewed synthesis protocols are not abundant in readily available literature, a common industrial route to 2-Hydroxyhexanedial involves the hydrolysis of acrolein dimer (3,4-dihydro-2H-pyran-2-carboxaldehyde).[5]

Caption: Generalized synthesis pathway of 2-Hydroxyhexanedial.

Conceptual Synthesis Protocol:

-

Reaction Setup: Acrolein dimer is charged into a reaction vessel equipped with a stirrer, thermometer, and addition funnel.

-

Hydrolysis: An aqueous solution of a mineral acid (e.g., sulfuric acid) is slowly added to the acrolein dimer with cooling to control the exothermic reaction.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate).

-

Purification: The aqueous solution of 2-Hydroxyhexanedial may be used directly or purified further by techniques such as distillation under reduced pressure or chromatography.

Reactivity and Mechanism of Action

The reactivity of 2-Hydroxyhexanedial is dominated by its two aldehyde groups, which are susceptible to nucleophilic attack. The presence of the α-hydroxyl group can influence the reactivity of the adjacent aldehyde.

Cross-linking of Proteins: One of the primary applications of 2-Hydroxyhexanedial is as a cross-linking agent for proteins and other polyhydroxy materials.[1][2][3][4] The mechanism is analogous to that of glutaraldehyde, a well-studied cross-linker.[3][4] The aldehyde groups react with nucleophilic groups on the protein, primarily the ε-amino groups of lysine residues, to form Schiff bases.[3] These initial adducts can then undergo further reactions, such as Michael-type additions with other nucleophilic residues or polymerization with other dialdehyde molecules, leading to stable, cross-linked networks.[3] This insolubilizes the proteins and enhances their mechanical and thermal stability.

Caption: Simplified mechanism of protein cross-linking by 2-Hydroxyhexanedial.

Applications in Research and Industry

The versatile reactivity of 2-Hydroxyhexanedial lends itself to several key applications:

-

Insolubilizing Agent: For proteins and polyhydroxy materials, rendering them suitable for various biotechnological and biomedical applications.[1][2][3][4]

-

Cross-linking Agent: For polyvinyl compounds, enhancing their mechanical properties and stability.[1][2][3][4]

-

Shrinkage Control Agent: In the textile industry, it helps to maintain the dimensional stability of fabrics.[1][2][3][4]

-

Chemical Intermediate: Its multiple functional groups make it a useful building block for the synthesis of other complex organic molecules.[2]

-

Biocidal Agent: Although less documented than its cross-linking properties, dialdehydes are known for their biocidal activity, likely through the cross-linking of microbial proteins and enzymes.

Spectroscopic and Analytical Characterization

A thorough analytical characterization is crucial for confirming the identity and purity of 2-Hydroxyhexanedial. While a comprehensive set of publicly available, peer-reviewed spectra is limited, the expected spectroscopic features can be predicted based on its structure.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show characteristic signals for the aldehyde protons (9-10 ppm), the proton on the carbon bearing the hydroxyl group (methine proton, likely a multiplet), and the protons of the aliphatic chain (multiplets in the 1-3 ppm region). The hydroxyl proton will appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent.

-

¹³C NMR: The carbonyl carbons of the aldehyde groups are expected to resonate in the downfield region (190-210 ppm). The carbon bearing the hydroxyl group will appear in the 60-80 ppm range, and the aliphatic carbons will be found in the upfield region (20-40 ppm).

4.2. Infrared (IR) Spectroscopy

The IR spectrum of 2-Hydroxyhexanedial would be characterized by:

-

A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

Strong, sharp absorption bands around 1720-1740 cm⁻¹ due to the C=O stretching of the aliphatic aldehyde groups.

-

Characteristic C-H stretching vibrations of the aldehyde group around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C-H stretching and bending vibrations of the aliphatic chain in the 2850-2960 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively.

-

A C-O stretching vibration in the 1000-1260 cm⁻¹ range.

4.3. Mass Spectrometry (MS)

In a mass spectrum (e.g., using electron ionization), the molecular ion peak (M⁺) at m/z 130 would be expected, though it may be weak. Common fragmentation patterns for aliphatic aldehydes and alcohols would be observed, including:

-

Loss of a hydrogen atom (M-1).

-

Loss of water (M-18) from the hydroxyl group.

-

Alpha-cleavage adjacent to the carbonyl groups and the hydroxyl group, leading to characteristic fragment ions.

-

McLafferty rearrangement if the alkyl chain is sufficiently long.

Safety and Handling

As a reactive aldehyde, 2-Hydroxyhexanedial requires careful handling to minimize exposure and ensure laboratory safety.

Toxicological Profile

The available toxicological data suggests that 2-Hydroxyhexanedial is mildly toxic and an irritant.[1][4]

| Endpoint | Result | Source(s) |

| Acute Oral Toxicity (rat) | LD50: 17 g/kg | [4] |

| Acute Inhalation Toxicity (rat) | LCLo: 3000 ppm/4H | [4] |

| Skin Irritation (rabbit) | 10 mg/24H open MLD | [4] |

| Eye Irritation (rabbit) | 500 mg open MLD | [4] |

It is important to note that this data is from older literature and may not meet current regulatory testing standards. Given its structural similarity to other aldehydes, it should be treated as a potential skin and respiratory sensitizer.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to safe handling is essential.

Caption: Recommended workflow for the safe handling of 2-Hydroxyhexanedial.

First Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If conscious, give large amounts of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Regulatory Information

Conclusion: A Versatile Reagent with Untapped Potential

2-Hydroxyhexanedial presents a compelling profile for researchers and developers in various fields, from materials science to biotechnology. Its bifunctional nature allows for a range of chemical modifications, most notably in the cross-linking and stabilization of macromolecules. While its toxicological and regulatory profiles are not as extensively documented as some more common reagents, a thorough understanding of its chemistry and adherence to safe handling practices can unlock its potential for innovation. Further research into its reaction mechanisms and applications is warranted and could lead to the development of novel materials and processes.

References

-

LookChem. (n.d.). Cas 141-31-1, 2-Hydroxyhexanedial. Retrieved from [Link]

- Migneault, I., Dartiguenave, C., Bertrand, M. J., & Waldron, K. C. (2004). Glutaraldehyde: behavior in aqueous solution, reaction with proteins, and application to enzyme crosslinking. BioTechniques, 37(5), 790-802.

-

LookChem. (n.d.). 2-Hydroxyhexanedial. Retrieved from [Link]

Sources

- 1. Glutaraldehyde as a protein cross-linking reagent: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Cross-linked protein crystals by glutaraldehyde and their applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 2-Hydroxyadipaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyadipaldehyde, a dialdehyde bearing a hydroxyl group, is a valuable chemical intermediate with significant applications in cross-linking proteins and polyhydroxy materials, as well as in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its bifunctional nature, combining the reactivity of two aldehyde groups with a hydroxyl moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the primary synthetic methodologies for 2-hydroxyadipaldehyde, with a detailed focus on the scientifically established and industrially relevant routes. Causality behind experimental choices, self-validating protocols, and authoritative references are central to this document, ensuring a robust and reproducible understanding of the synthesis of this important compound.

Introduction: Chemical Identity and Significance

2-Hydroxyadipaldehyde, also known as 2-hydroxyhexanedial, is an organic compound with the chemical formula C₆H₁₀O₃.[1] It possesses a molecular weight of 130.14 g/mol .[1] The structure features a six-carbon backbone with aldehyde groups at positions 1 and 6, and a hydroxyl group at the second carbon.

Key Physical and Chemical Properties:

| Property | Value | Reference |

| CAS Number | 141-31-1 | [1] |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| Appearance | Typically handled as an aqueous solution | [2] |

| Boiling Point | 180.82 °C (rough estimate) | [2] |

| Melting Point | -3.4 °C | [2] |

| Density | 1.066 g/cm³ | [2] |

The presence of two aldehyde functionalities and a hydroxyl group makes 2-hydroxyadipaldehyde a highly reactive and versatile molecule. It serves as a crucial building block in organic synthesis and has found utility as:

-

An intermediate in the synthesis of various chemicals.[1]

-

An insolubilizing agent for proteins and materials with multiple hydroxyl groups.[1][2]

-

A cross-linking agent for polyvinyl compounds, enhancing their mechanical properties.[1][2]

This guide will delve into the primary synthetic pathways to obtain this valuable compound, providing both the theoretical underpinnings and practical, step-by-step protocols.

Primary Synthetic Strategy: Acid-Catalyzed Hydrolysis of Acrolein Dimer

The most direct and well-documented method for the synthesis of 2-hydroxyadipaldehyde is the acid-catalyzed hydrolysis of acrolein dimer, which is chemically known as 3,4-dihydro-2H-pyran-2-carboxaldehyde. This process involves the ring-opening of the heterocyclic precursor in an aqueous acidic medium.

The Underlying Chemistry: A Mechanistic Perspective

The reaction proceeds via an acid-catalyzed hemiacetal hydrolysis mechanism. The key steps are:

-

Protonation of the Ring Oxygen: The oxygen atom in the pyran ring is protonated by the acid catalyst (e.g., sulfuric acid), making it a good leaving group.

-

Ring Opening: The protonated ether linkage is cleaved, and the ring opens to form a resonance-stabilized carbocation.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.

-

Deprotonation: A final deprotonation step yields the two aldehyde groups and the hydroxyl group of 2-hydroxyadipaldehyde.

This reaction is typically carried out in a dilute aqueous solution to favor the formation of the open-chain dialdehyde over competing polymerization or side reactions.

Diagram of the Reaction Mechanism:

Caption: Acid-catalyzed hydrolysis of acrolein dimer.

Detailed Experimental Protocol

This protocol is based on the principles described in the chemical literature for the hydrolysis of acrolein dimer.[3]

Materials:

-

3,4-Dihydro-2H-pyran-2-carboxaldehyde (Acrolein Dimer)

-

Sulfuric acid (H₂SO₄), concentrated

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of the Acidic Solution: In a round-bottom flask equipped with a magnetic stirrer, prepare a dilute aqueous solution of sulfuric acid. A typical concentration would be in the range of 0.1 to 1 M.

-

Addition of Acrolein Dimer: Slowly add the acrolein dimer to the stirred acidic solution at room temperature. The molar ratio of water to the dimer should be high to ensure complete hydrolysis and minimize side reactions.

-

Reaction Conditions: Gently heat the reaction mixture to a temperature between 50 and 80 °C. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material. The reaction time will vary depending on the temperature and acid concentration but is typically in the range of 1 to 4 hours.

-

Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. Ensure the final pH is neutral to slightly basic.

-

Extraction: Transfer the neutralized solution to a separatory funnel and extract the 2-hydroxyadipaldehyde with a suitable organic solvent like diethyl ether or ethyl acetate. Perform multiple extractions to ensure a good recovery of the product.

-

Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator under reduced pressure. The resulting product is an aqueous solution of 2-hydroxyadipaldehyde, as it is often handled in this form due to its reactivity.

Self-Validating System:

-

pH Control: The initial acidic pH is crucial for the hydrolysis to proceed. The final neutralization is essential to prevent acid-catalyzed degradation of the product during workup and storage.

-

Temperature Management: Gentle heating accelerates the reaction, but excessive temperatures can lead to undesired side reactions, such as aldol condensations.

-

Monitoring: Regular monitoring of the reaction progress ensures that the reaction is stopped at the optimal time to maximize yield and minimize byproduct formation.

Alternative Synthetic Pathway: From Tetrahydropyran-2-methanol

An alternative, though less direct, route to 2-hydroxyadipaldehyde involves the ring-opening of tetrahydropyran-2-methanol. This pathway is conceptually similar to the hydrolysis of acrolein dimer but starts from a more reduced precursor.

Conceptual Framework

This multi-step synthesis would likely involve:

-

Oxidation of the Primary Alcohol: The hydroxymethyl group of tetrahydropyran-2-methanol is first oxidized to an aldehyde to form tetrahydropyran-2-carboxaldehyde.

-

Hydrolysis of the Cyclic Ether: The resulting aldehyde can then undergo an acid-catalyzed ring-opening hydrolysis, analogous to the process with acrolein dimer, to yield 2-hydroxyadipaldehyde.

Diagram of the Proposed Synthetic Route:

Caption: Proposed synthesis from tetrahydropyran-2-methanol.

Discussion of Experimental Considerations

-

Oxidation Step: A variety of mild oxidizing agents could be employed for the conversion of the primary alcohol to the aldehyde, such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions. The choice of oxidant would depend on the desired scale, cost, and tolerance of other functional groups.

-

Hydrolysis Step: The subsequent acid-catalyzed hydrolysis would follow a similar procedure as outlined in Section 2.2.

The main advantage of this route could be the availability of tetrahydropyran-2-methanol from renewable resources, making it a potentially "greener" synthetic pathway. However, the additional oxidation step adds to the overall complexity and may impact the final yield.

Purification and Characterization

Due to its high reactivity and tendency to polymerize, 2-hydroxyadipaldehyde is often used as an aqueous solution without extensive purification. If a higher purity is required, techniques such as column chromatography on silica gel could be employed, though care must be taken to avoid decomposition on the stationary phase.

Characterization of 2-hydroxyadipaldehyde can be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity. The spectra would show characteristic peaks for the aldehyde and hydroxyl protons and carbons.

-

Infrared (IR) Spectroscopy: To identify the key functional groups, namely the strong carbonyl (C=O) stretch of the aldehydes and the broad O-H stretch of the hydroxyl group.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

Conclusion and Future Perspectives

The synthesis of 2-hydroxyadipaldehyde is most reliably achieved through the acid-catalyzed hydrolysis of acrolein dimer. This method is straightforward and provides a direct route to the target molecule. While alternative pathways from precursors like tetrahydropyran-2-methanol are conceivable, they require further research and optimization to be considered practical alternatives.

For researchers and professionals in drug development and materials science, the ability to efficiently synthesize 2-hydroxyadipaldehyde opens up a wide array of possibilities for creating novel cross-linked materials and complex molecular architectures. Future research may focus on developing more sustainable and atom-economical synthetic routes, potentially through biocatalytic methods or the use of heterogeneous catalysts to simplify purification and minimize waste.

References

-

3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

- Process for the preparation of 1,2,6-hexanetriol. (1973). Google Patents.

-

2-Hydroxyhexanedial. (n.d.). LookChem. Retrieved January 13, 2026, from [Link]

-

2H-Pyran-2-methanol, tetrahydro-. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

-

Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. (2012). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

-

Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. (2016). Beilstein Journal of Organic Chemistry. Retrieved January 13, 2026, from [Link]

-

3,4-Dihydro-2H-pyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-Hydroxyhexanedial: Structure, Reactivity, and Applications

This guide provides a comprehensive technical overview of 2-Hydroxyhexanedial (CAS 141-31-1), a bifunctional organic molecule of significant interest in chemical synthesis and materials science. We will delve into its core chemical structure, exploring the dynamic interplay of its functional groups which dictates its reactivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound as a versatile chemical intermediate and cross-linking agent.

Molecular Architecture and Physicochemical Properties

2-Hydroxyhexanedial, also known as α-hydroxyadipaldehyde or 2-hydroxy-adipic aldehyde, is a six-carbon dialdehyde featuring a hydroxyl group on the carbon adjacent to one of the aldehyde moieties (the α-position).[1][2][3] This specific arrangement of functional groups is the primary determinant of its chemical behavior.

The molecule's structure is formally represented as:

Caption: Chemical structure of 2-Hydroxyhexanedial.

A critical feature of 2-hydroxyhexanedial is its existence in equilibrium with a more stable cyclic hemiacetal (lactol) form.[4][5] The intramolecular nucleophilic attack of the hydroxyl group onto the C1 aldehyde carbonyl is highly favorable, leading to the formation of a six-membered tetrahydropyran ring.[6][7][8] This equilibrium is a key aspect of its reactivity, as the open-chain dialdehyde form, though a minor component, is typically the species that engages in cross-linking reactions.

Caption: Equilibrium of 2-Hydroxyhexanedial.

Physicochemical Data Summary

The following table summarizes key physical and chemical properties for 2-Hydroxyhexanedial.

| Property | Value | Source(s) |

| CAS Number | 141-31-1 | [2][3] |

| Molecular Formula | C₆H₁₀O₃ | [1][3] |

| Molecular Weight | 130.14 g/mol | [1] |

| Melting Point | -3.4 °C | [2][3] |

| Boiling Point | 180.82 °C (estimate) | [2] |

| Density | 1.066 g/cm³ | [2] |

| SMILES | C(CC=O)CC(C=O)O | [9] |

| InChIKey | WWMIMRADNBGDHP-UHFFFAOYSA-N | [9] |

Synthesis Pathway

2-Hydroxyhexanedial is not typically synthesized directly but is readily formed by the hydrolysis of its precursor, 3,4-dihydro-2H-pyran-2-carboxaldehyde, commonly known as "acrolein dimer".[3][10] The dimer is produced via a thermal hetero-Diels-Alder reaction of acrolein.[11]

The subsequent hydrolysis of the vinyl ether linkage in the acrolein dimer under acidic conditions opens the pyran ring to yield 2-hydroxyhexanedial.[10] This reaction must be carefully controlled to prevent further side reactions.

Caption: Synthesis workflow for 2-Hydroxyhexanedial.

Experimental Protocol: Synthesis via Hydrolysis of Acrolein Dimer

This protocol is a representative procedure derived from established chemical principles for vinyl ether hydrolysis.[10]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acrolein dimer.

-

Solvent Addition: Add a sufficient volume of deionized water to form a stirrable slurry or solution.

-

Catalyst Addition: While stirring, add a catalytic amount of a strong acid (e.g., 1000 ppm of sulfuric acid or p-toluenesulfonic acid) to bring the pH to approximately 2-4.[10] The use of an acid catalyst is crucial for protonating the vinyl ether, making it susceptible to nucleophilic attack by water.

-

Reaction: Gently heat the mixture to 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Neutralization & Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by the dropwise addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate). The choice of solvent is based on the product's polarity and allows for separation from inorganic salts.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate to remove residual water, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude 2-hydroxyhexanedial can be purified by vacuum distillation or column chromatography if necessary.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-hydroxyhexanedial is governed by its two aldehyde groups and one secondary hydroxyl group. Aldehydes are highly reactive electrophiles susceptible to nucleophilic attack.[12]

Key Reactions:

-

Nucleophilic Addition: The aldehyde groups readily react with nucleophiles such as amines, thiols, and alcohols. This is the basis for its utility as a cross-linking agent.[12][13]

-

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using common oxidizing agents (e.g., Tollen's reagent, potassium permanganate). The secondary alcohol can also be oxidized to a ketone.

-

Reduction: Both aldehyde groups can be reduced to primary alcohols, and the existing secondary alcohol remains, yielding a triol (1,2,6-hexanetriol).[10] This is often achieved with reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Mechanism: Protein Cross-Linking

2-Hydroxyhexanedial is used as an insolubilizing agent for proteins.[2][3] Its mechanism of action is analogous to that of glutaraldehyde, a widely studied cross-linker.[14][15] The primary reaction involves the formation of a Schiff base between the aldehyde groups of the reagent and the primary amine groups on the protein, most notably the ε-amino group of lysine residues.[16]

Caption: Simplified protein cross-linking workflow.

The presence of two aldehyde groups allows the molecule to act as a bridge, connecting two different protein chains or two different sites on the same chain. Unlike glutaraldehyde, the hydroxyl group in 2-hydroxyhexanedial may influence the reaction kinetics and the stability of the resulting cross-link by participating in hydrogen bonding or other secondary interactions. Studies with glutaraldehyde suggest that it can also undergo polymerization before or during the cross-linking reaction, and similar behavior may be possible for 2-hydroxyhexanedial.[14]

Analytical Characterization: Spectroscopic Profile

Characterization of 2-hydroxyhexanedial relies on standard spectroscopic techniques. While publicly available, peer-reviewed spectra are scarce, a predicted profile can be established based on its structure.[1][17]

Expected ¹H NMR Data (in CDCl₃, δ in ppm)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~9.7 | Singlet (s) | 1H | Aldehyde proton (C6-H ) |

| ~9.6 | Doublet (d) | 1H | Aldehyde proton (C1-H ) |

| ~4.2 | Multiplet (m) | 1H | H -C2(OH) |

| ~2.5 | Broad Singlet (s) | 1H | Hydroxyl proton (-OH ) |

| ~2.4 | Multiplet (m) | 2H | H ₂-C5 |

| ~1.5 - 1.9 | Multiplet (m) | 4H | H ₂-C3 and H ₂-C4 |

Note: In the presence of D₂O, the hydroxyl proton peak would disappear. The multiplicity of the H-C2 proton would simplify.

Expected ¹³C NMR Data (in CDCl₃, δ in ppm)

| Chemical Shift (δ) | Assignment |

| ~202-205 | Aldehyde Carbonyl (C 1=O) |

| ~200-203 | Aldehyde Carbonyl (C 6=O) |

| ~70-75 | C 2-OH |

| ~40-45 | C 5 |

| ~30-35 | C 3 |

| ~20-25 | C 4 |

Expected FT-IR Data (cm⁻¹)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H stretch | Alcohol |

| ~2940, 2860 | C-H stretch | Alkane |

| ~2820, 2720 | C-H stretch | Aldehyde (Fermi doublet) |

| ~1725 (strong) | C=O stretch | Aldehyde |

| ~1100 | C-O stretch | Secondary Alcohol |

Applications and Fields of Use

The bifunctional nature of 2-hydroxyhexanedial makes it a valuable molecule for various industrial and research applications.

-

Cross-Linking Agent: As detailed above, it is used to cross-link proteins and other polymers containing amine or hydroxyl groups, such as polyvinyl compounds.[2][3] This application is relevant in the production of hydrogels, biomaterials, and for tissue fixation.

-

Chemical Intermediate: It serves as a building block in organic synthesis. The aldehyde and hydroxyl groups can be selectively modified to create more complex molecules, including pharmaceuticals and specialty chemicals.[2]

-

Textile Industry: It is employed as a shrinkage control agent, likely by reacting with the functional groups in natural (e.g., cellulose, wool) or synthetic fibers to impart dimensional stability.[3]

Safety and Handling

2-Hydroxyhexanedial is classified as mildly toxic by inhalation and ingestion and is a skin and eye irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the manufacturer's Safety Data Sheet (SDS).

Conclusion

2-Hydroxyhexanedial is a versatile chemical reagent whose utility stems from the unique arrangement of its two aldehyde and one hydroxyl functional groups. Its existence in a dynamic equilibrium between an open-chain and a more stable cyclic hemiacetal form is central to its chemical profile. While it is a powerful cross-linking agent and a useful synthetic intermediate, a deeper understanding of its reaction kinetics and the properties of the materials it modifies will further expand its applications in materials science, biotechnology, and drug development.

References

-

Cheung, D. T., & Nimni, M. E. (1982). Mechanism of crosslinking of proteins by glutaraldehyde I: reaction with model compounds. Connective Tissue Research, 10(2), 187-199. Available at: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8845, 2-Hydroxyadipaldehyde. Available at: [Link]

-

Rout, S., et al. (2022). Insights on Chemical Crosslinking Strategies for Proteins. Polymers, 14(23), 5153. Available at: [Link]

-

Pearson+. (2024). 4-Hydroxy- and 5-hydroxyaldehydes exist primarily as cyclic hemiacetals. Available at: [Link]

-

Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Hemiacetal. Available at: [Link]

-

Cheung, D. T., & Nimni, M. E. (1982). Mechanism of crosslinking of proteins by glutaraldehyde II. Reaction with monomeric and polymeric collagen. Connective Tissue Research, 10(2), 201-216. Available at: [Link]

-

Sutherland, D., et al. (2019). Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. eLife, 8, e45763. Available at: [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000273). Available at: [Link]

-

ResearchGate. (n.d.). Fig. 3. 2D-NMR HSQC spectra with 13 C (f2) and 1 H (f1) chemical shifts... Available at: [Link]

-

Khan Academy. (n.d.). Formation of hemiacetals and hemiketals. Available at: [Link]

-

Khan Academy. (n.d.). Cyclic hemiacetals and hemiketals. Available at: [Link]

-

ResearchGate. (n.d.). (a) 2D 1 H-13 C HSQC NMR... spectra of hydrothermal treatment sample VT150. Available at: [Link]

-

LookChem. (n.d.). 2-Hydroxyhexanedial. Available at: [Link]

- Google Patents. (n.d.). United States Patent Office - Acrolein Dimerization.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

-

Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

-

SpectraBase. (n.d.). Hexanedial, 2-hydroxy-. Available at: [Link]

-

PubChemLite. (n.d.). 2-hydroxyhexanedial (C6H10O3). Available at: [Link]

- Google Patents. (n.d.). US3773842A - Process for the preparation of 1,2,6-hexanetriol.

-

Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Available at: [Link]

-

Royal Society of Chemistry. (2021). The origin of the regiospecificity of acrolein dimerization. RSC Advances, 11(13), 7434-7442. Available at: [Link]

-

Fritz, K. S., & Petersen, D. R. (2013). An overview of the chemistry and biology of reactive aldehydes. Free Radical Biology and Medicine, 59, 85-91. Available at: [Link]

-

Flavour and Fragrance Journal. (2022). Enzymatic reactions towards aldehydes: An overview. Flavour and Fragrance Journal, 38(4), 221-239. Available at: [Link]

-

Fritz, K. S., & Petersen, D. R. (2013). An overview of the chemistry and biology of reactive aldehydes. Free Radical Biology and Medicine, 59, 85-91. Available at: [Link]

-

Do, T. D., & Kopecky, K. R. (1995). The Reaction of Xanthine Oxidase With Aldehydic Products of Lipid Peroxidation. Archives of Biochemistry and Biophysics, 318(2), 325-332. Available at: [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxyhexanedial | 141-31-1 [chemicalbook.com]

- 3. 2-Hydroxyhexanedial|lookchem [lookchem.com]

- 4. 4-Hydroxy- and 5-hydroxyaldehydes exist primarily as cyclic hemia... | Study Prep in Pearson+ [pearson.com]

- 5. Khan Academy [khanacademy.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Hemiacetal - Wikipedia [en.wikipedia.org]

- 8. Khan Academy [khanacademy.org]

- 9. PubChemLite - 2-hydroxyhexanedial (C6H10O3) [pubchemlite.lcsb.uni.lu]

- 10. US3773842A - Process for the preparation of 1,2,6-hexanetriol - Google Patents [patents.google.com]

- 11. The origin of the regiospecificity of acrolein dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. An Overview of the Chemistry and Biology of Reactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of crosslinking of proteins by glutaraldehyde I: reaction with model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of crosslinking of proteins by glutaraldehyde II. Reaction with monomeric and polymeric collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spectrabase.com [spectrabase.com]

solubility of 2-Hydroxyhexanedial in organic solvents

An In-depth Technical Guide to the Solubility of 2-Hydroxyhexanedial in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxyhexanedial (CAS No. 141-31-1), a bifunctional organic molecule of significant interest in various industrial and research applications.[1][2][3] This document elucidates the predicted solubility profile of 2-Hydroxyhexanedial across a range of common organic solvents, based on its molecular structure and physicochemical properties. Furthermore, a detailed, step-by-step experimental protocol for the quantitative determination of its solubility is presented, designed to ensure accuracy and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of 2-Hydroxyhexanedial's solubility for process development, formulation, and quality control.

Introduction to 2-Hydroxyhexanedial

2-Hydroxyhexanedial, also known as α-Hydroxyadipaldehyde, is an organic compound with the chemical formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol .[1][2] Its structure features a six-carbon backbone with two aldehyde functional groups and one hydroxyl group. This unique combination of functional groups makes 2-Hydroxyhexanedial a versatile chemical intermediate.[1][3] It finds applications as a cross-linking agent for polyvinyl compounds, an insolubilizing agent for proteins and polyhydroxy materials, and a shrinkage control agent in the textile industry.[1][3][4]

The solubility of 2-Hydroxyhexanedial in various organic solvents is a critical parameter that influences its utility in these applications. A comprehensive understanding of its solubility behavior is essential for designing reaction media, developing purification strategies, and formulating stable and effective products.

Physicochemical Properties of 2-Hydroxyhexanedial

The solubility of a compound is fundamentally governed by its physicochemical properties. The key properties of 2-Hydroxyhexanedial are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 141-31-1 | [1][2] |

| Molecular Formula | C₆H₁₀O₃ | [1][2] |

| Molecular Weight | 130.14 g/mol | [1][2] |

| Melting Point | -3.4 °C | [1][2][4] |

| Boiling Point | ~180.82 °C (rough estimate) | [1][2] |

| pKa (Predicted) | 13.25 ± 0.20 | [1][2][4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

The presence of a hydroxyl group and two carbonyl groups imparts a significant degree of polarity to the 2-Hydroxyhexanedial molecule and allows for both hydrogen bond donation and acceptance.[4] These structural features are the primary determinants of its solubility profile.

Predicted Solubility Profile of 2-Hydroxyhexanedial

Based on the principle of "like dissolves like," the solubility of 2-Hydroxyhexanedial in various organic solvents can be predicted. The presence of polar functional groups suggests a higher affinity for polar solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The hydroxyl and aldehyde groups of 2-Hydroxyhexanedial can form strong hydrogen bonds with protic solvents. The availability of a 25% aqueous solution commercially further supports its solubility in water.[3] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group of 2-Hydroxyhexanedial. Their high polarity also facilitates the dissolution of this polar molecule. |

| Slightly Polar | Ethyl Acetate, Dichloromethane | Moderate | These solvents have a moderate dipole moment that can interact with the polar functional groups of 2-Hydroxyhexanedial, leading to reasonable solubility. |

| Nonpolar | Toluene, Hexane, Cyclohexane | Low | The interactions between the highly polar 2-Hydroxyhexanedial and nonpolar solvents are weak van der Waals forces, which are insufficient to overcome the strong intermolecular forces within the solute, resulting in poor solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a robust experimental protocol is necessary. The following method outlines a reliable approach for determining the solubility of 2-Hydroxyhexanedial in various organic solvents.

Materials and Equipment

-

2-Hydroxyhexanedial (of known purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated temperature probe

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or another suitable analytical instrument.

Experimental Workflow Diagram

Caption: Experimental workflow for the determination of 2-Hydroxyhexanedial solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Hydroxyhexanedial to a series of vials. The presence of undissolved solute is crucial to ensure that the solution is saturated.

-

Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached. A preliminary study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the filtered solution into a clean, pre-weighed vial to prevent any undissolved particles from being included in the analysis.

-

-

Quantitative Analysis:

-

Accurately weigh the collected filtrate.

-

Alternatively, an aliquot of the filtered solution can be accurately diluted with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of 2-Hydroxyhexanedial in the diluted sample using a validated analytical method, such as HPLC. A calibration curve should be prepared using standard solutions of 2-Hydroxyhexanedial of known concentrations.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis in g/L) x (Dilution factor)

-

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following checks should be incorporated:

-

Equilibrium Confirmation: Samples should be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has reached a plateau, indicating that equilibrium has been achieved.

-

Temperature Control: The temperature of the thermostatic bath should be monitored and recorded throughout the experiment to ensure consistency.

-

Method Validation: The analytical method used for quantification (e.g., HPLC) should be validated for linearity, accuracy, and precision.

Logical Relationships in Solubility Determination

The following diagram illustrates the key relationships influencing the solubility of 2-Hydroxyhexanedial.

Caption: Factors influencing the solubility of 2-Hydroxyhexanedial.

Conclusion

References

-

LookChem. (n.d.). Cas 141-31-1, 2-Hydroxyhexanedial. Retrieved from [Link]

-

LookChem. (n.d.). 2-Hydroxyhexanedial. Retrieved from [Link]

-

Protheragen. (n.d.). 2-Hydroxyhexanedial. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Simon Fraser University. (2023). Solubility of Organic Compounds. Retrieved from [Link]

Sources

2-Hydroxyhexanedial reaction mechanism with amino acids

An In-Depth Technical Guide to the Reaction Mechanism of Glutaraldehyde and its Aqueous Derivatives with Amino Acids

Abstract

Glutaraldehyde is a highly effective and widely utilized cross-linking agent in biochemistry, medicine, and various industrial applications. Its utility stems from its ability to rapidly form stable covalent bonds with proteins, primarily through reaction with amine groups. Despite its extensive use, the precise reaction mechanism is remarkably complex due to glutaraldehyde's dynamic behavior in aqueous solutions, where it exists as a mixture of species, including hydroxylated derivatives. This guide provides a comprehensive exploration of the reaction between glutaraldehyde's aqueous forms and amino acids. We will dissect the fundamental chemistry of glutaraldehyde in solution, detail the primary and secondary reaction pathways with amino acid residues, discuss the critical factors influencing these reactions, and present robust experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this pivotal biochemical reaction.

The Chemistry of Glutaraldehyde in Aqueous Solution: Beyond the Linear Dialdehyde

While often represented by its simple linear, five-carbon structure, pentanedial (CHO-(CH₂)₃-CHO), glutaraldehyde in aqueous solution is a dynamic equilibrium of multiple structures.[1] This complexity is central to its high reactivity. The term "2-Hydroxyhexanedial" is not standard nomenclature but likely alludes to the hydroxylated, cyclic forms that glutaraldehyde readily adopts in water. Understanding this equilibrium is the first step to mastering its reaction chemistry.

At neutral or acidic pH, the aldehyde groups undergo intramolecular hydration and cyclization to form cyclic hemiacetals.[2] These monomers can then polymerize through aldol condensation reactions, especially under neutral to alkaline conditions, creating α,β-unsaturated poly-glutaraldehyde species.[2][3] These polymers are often the primary reactive species in protein cross-linking.

Caption: Equilibrium of glutaraldehyde species in an aqueous environment.

The Core Reaction Mechanism with Amino Acids

Glutaraldehyde can react with several amino acid side chains, including thiols (cysteine), imidazoles (histidine), and phenols (tyrosine), but its most significant and predominant reaction is with primary amines.[2][4] The ε-amino group of lysine residues is the primary target for protein cross-linking. The reaction proceeds through multiple, often concurrent, pathways.

Initial Schiff Base Formation

The classical reaction between an aldehyde and a primary amine is the formation of an imine, commonly known as a Schiff base.[5][6] This is a nucleophilic addition-elimination reaction. The nitrogen of the amino group attacks the electrophilic carbonyl carbon of glutaraldehyde, forming an unstable carbinolamine intermediate, which then dehydrates to form the C=N double bond of the Schiff base.[7][8][9]

Caption: The initial, reversible reaction forming a Schiff base.

While this reaction initiates the cross-linking process, Schiff bases are susceptible to hydrolysis, especially under acidic conditions.[2] The remarkable stability of glutaraldehyde cross-links suggests that subsequent, irreversible reactions are crucial.

Michael-Type Addition and Stable Cross-Link Formation

The high efficiency of glutaraldehyde is largely attributed to the aforementioned aldol condensation products. The α,β-unsaturated aldehydes present in polymeric glutaraldehyde are excellent Michael acceptors.[3] A second amino group can attack the β-carbon of the unsaturated system in a Michael-type conjugate addition. This reaction, combined with further condensations and cyclizations, leads to highly stable, complex structures.

One proposed stable product involves the formation of a quaternary pyridinium ring, which is structurally analogous to desmosine found in elastin.[2][10] This structure can be formed from the reaction of two amino groups with the polymerized glutaraldehyde chain, resulting in a very stable, aromatic cross-link.[2][11]

Caption: Proposed mechanism for stable cross-link formation.

Key Factors Influencing the Reaction

Controlling the glutaraldehyde cross-linking reaction is paramount for reproducible results. The causality behind experimental choices lies in understanding how key parameters affect the underlying chemistry.

| Parameter | Optimal Range | Rationale & Causality |

| pH | 7.0 - 8.0 | At acidic pH (<6), amino groups are protonated (R-NH₃⁺), rendering them non-nucleophilic and inhibiting the initial attack.[5][6] At highly alkaline pH (>9), the rate of glutaraldehyde polymerization via aldol condensation can become uncontrollably rapid, leading to precipitation. A neutral to slightly basic pH provides a balance between having a sufficient concentration of deprotonated, nucleophilic amines and controlled polymerization.[2] |

| Concentration | 0.01% - 1.0% | Low glutaraldehyde concentrations favor intramolecular cross-links (within the same protein molecule).[12] As concentration increases, the probability of intermolecular cross-links (between different protein molecules) rises, which can lead to the formation of insoluble aggregates.[11][12] The optimal concentration depends on the protein concentration and desired outcome. |

| Temperature | 4°C to 25°C | The reaction proceeds more rapidly at higher temperatures. However, for preserving sensitive protein structures and interactions, performing the reaction at 4°C (on ice) or room temperature (20-25°C) is common practice to slow the reaction rate and afford greater control. |

| Reaction Time | 2 - 60 minutes | Short incubation times (2-10 min) are often sufficient due to glutaraldehyde's high reactivity and can be used to "trap" transient interactions.[13] Longer times increase the extent of cross-linking but also risk introducing artifacts and excessive protein aggregation. |

Experimental Protocols for Mechanistic Studies

A self-validating system for studying this reaction involves synthesizing and then characterizing the products. The following protocols provide a framework for investigating the glutaraldehyde-amino acid reaction, grounded in authoritative analytical techniques.

General Experimental Workflow

The logical flow for identifying cross-linked sites within a protein or protein complex is a multi-step process that requires careful execution and specialized analysis.

Caption: A standard workflow for identifying protein cross-links.

Protocol: Cross-Linking and Sample Preparation for Mass Spectrometry

This protocol is designed for identifying cross-linked peptides from a purified protein or protein complex.

-

Reaction Setup:

-

Prepare the protein sample in a suitable buffer (e.g., HEPES or PBS, pH 7.4). Avoid buffers containing primary amines like Tris, as they will compete with the protein for reaction.

-

Equilibrate the protein solution to the desired reaction temperature (e.g., room temperature).

-

-

Cross-Linking:

-

Add freshly prepared glutaraldehyde solution to the protein sample to achieve the desired final concentration (e.g., 0.1%).[13]

-

Incubate for a defined period (e.g., 20 minutes) with gentle agitation.[11]

-

Causality: The use of fresh glutaraldehyde is critical as the equilibrium of reactive species can change over time in stock solutions.

-

-

Quenching:

-

Stop the reaction by adding a quenching reagent, such as glycine or Tris-HCl, to a final concentration of 20-100 mM.[13][14]

-

Incubate for an additional 15 minutes.

-

Causality: The quenching step is essential to consume any unreacted aldehyde groups, preventing non-specific modifications during subsequent sample processing steps like denaturation and digestion.

-

-

Digestion:

-

Denature the cross-linked protein sample (e.g., by adding urea or using heat).

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide to prevent disulfide shuffling.

-

Perform enzymatic digestion (e.g., with trypsin) overnight. Trypsin cleaves C-terminal to lysine and arginine residues, generating a predictable set of peptides.

-

-

Sample Cleanup:

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction method (e.g., StageTips) to remove salts and detergents that interfere with mass spectrometry analysis.[15]

-

Protocol: Analysis by Mass Spectrometry (XL-MS)

-

LC-MS/MS Analysis:

-

Analyze the desalted peptide digest using a high-resolution Orbitrap mass spectrometer coupled to a liquid chromatography system.[15]

-

The mass spectrometer will acquire MS1 scans to measure the mass-to-charge ratio of intact peptide ions, followed by MS2 scans (fragmentation) of selected precursor ions.[16]

-

-

Data Analysis:

-

Use specialized software (e.g., MeroX, pLink, or an open search strategy) to search the acquired MS/MS data against a protein sequence database.[11]

-

Causality: Standard search algorithms are designed for linear peptides. XL-MS software is required because it can search for spectra that originate from two different peptide sequences covalently linked by the mass of the glutaraldehyde adduct (e.g., a C₅H₄ adduct has been identified as a dominant linker).[11] The software identifies pairs of peptides whose combined mass plus the linker mass matches a measured precursor ion and whose fragmentation spectra contain ions from both peptides.

-

Complementary Analytical Techniques

-

NMR Spectroscopy: For detailed structural elucidation, reacting glutaraldehyde with a single, isotopically labeled amino acid (e.g., ¹³C- or ¹⁵N-lysine) and analyzing the product by NMR can provide definitive structural information on the resulting adducts.[2][17]

-

HPLC: Reversed-phase HPLC can be used to separate the complex mixture of reaction products.[18] Derivatization with reagents like o-phthaldialdehyde (OPA) or phenylisothiocyanate (PITC) allows for sensitive fluorescence or UV detection and quantification of unreacted amino acids or small molecule products.[19][20]

References

-

Cheung, A., & Bax, A. (1982). Mechanism of crosslinking of proteins by glutaraldehyde I: reaction with model compounds. Connective Tissue Research, 10(2), 187-99. [Link]

-

LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Reactions of amino compounds with aldehydes and ketones. Science Trove. [Link]

-

Cheung, D. T., & Nimni, M. E. (1982). Mechanism of crosslinking of proteins by glutaraldehyde II. Reaction with monomeric and polymeric collagen. Connective Tissue Research, 10(2), 201-16. [Link]

-

Gu, M., & Wang, W. (2015). Cross-linked protein crystals by glutaraldehyde and their applications. RSC Advances, 5(28), 21633-21644. [Link]

-

Warren, S. (2012). Reactions of amino compounds with aldehydes and ketones. ResearchGate. [Link]

-

Migneault, I., Dartiguenave, C., Bertrand, M. J., & Waldron, K. C. (2004). Glutaraldehyde: Behavior in Aqueous Solution, Reaction with Proteins, and Application to Enzyme Crosslinking. BioTechniques, 37(5), 790-802. [Link]

-

Wikipedia. (n.d.). Glutaraldehyde. Wikipedia. [Link]

-

KPU Pressbooks. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. KPU Pressbooks. [Link]

-

Michigan State University. (n.d.). Aldehydes and Ketones. MSU Chemistry. [Link]

-

O'Reilly, F. J., & Rappsilber, J. (2020). Open Search Strategy for Inferring the Masses of Cross-Link Adducts on Proteins. Journal of Proteome Research, 19(11), 4569-4577. [Link]

-

Kalkhof, S., & Sinz, A. (2018). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1866(1), 18-31. [Link]

-

Kovanic, D., et al. (2019). Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. bioRxiv. [Link]

-

Migneault, I., et al. (2004). Glutaraldehyde: Behavior in aqueous solution, reaction with proteins, and application to enzyme crosslinking. ResearchGate. [Link]

-

Sutherland, B. W., Toews, J., & Kast, J. (2008). Utility of formaldehyde cross-linking and mass spectrometry in the study of protein-protein interactions. Journal of Mass Spectrometry, 43(6), 699-715. [Link]

-

Migneault, I., et al. (2004). Crosslinking of proteins with glutaraldehyde giving a quaternary pyridinium compound. ResearchGate. [Link]

-

Kovanic, D., et al. (2019). Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. bioRxiv. [Link]

-

Orlotti, N. I., et al. (2012). Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1. PLoS ONE, 7(12), e52966. [Link]

-

Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2014). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Molecular & Cellular Proteomics, 13(1), 3-13. [Link]

-

Teerlink, T., van Leeuwen, P. A., & Houdijk, A. (1994). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 661(1), 1-12. [Link]

-

Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu Scientific Instruments. [Link]

-

Khan, I., et al. (2019). Analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal, 26(08), 1264-1269. [Link]

-

Ionescu, A. C., et al. (2020). Stability of Glutaraldehyde in Biocide Compositions. Molecules, 25(9), 2209. [Link]

-

Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Food Science and Technology Journal, 5(2), 55-62. [Link]

-

Tripp, J. A., et al. (2019). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. Methods in Molecular Biology, 2012, 85-100. [Link]

Sources

- 1. Glutaraldehyde - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Cross-linked protein crystals by glutaraldehyde and their applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Carbonyl Reactivity [www2.chemistry.msu.edu]

- 7. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 8. researchgate.net [researchgate.net]

- 9. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mechanism of crosslinking of proteins by glutaraldehyde II. Reaction with monomeric and polymeric collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 15. biorxiv.org [biorxiv.org]

- 16. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. bevital.no [bevital.no]

- 19. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 20. myfoodresearch.com [myfoodresearch.com]

Navigating the Labyrinth: A Technical Guide to the Stability and Degradation of 2-Hydroxyhexanedial

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyhexanedial, a bifunctional molecule featuring two aldehyde groups and a hydroxyl group, holds significant promise in various applications, including as a cross-linking agent for polymers and proteins, an intermediate in chemical synthesis, and a shrinkage control agent in textiles.[1][2][3][4] Its utility is intrinsically linked to the high reactivity of its functional groups. However, this same reactivity presents a formidable challenge to its stability, making a thorough understanding of its degradation pathways essential for ensuring product quality, efficacy, and safety in research and drug development. This guide provides an in-depth exploration of the factors influencing the stability of 2-Hydroxyhexanedial and delineates its probable degradation pathways, offering field-proven insights and methodologies for its analysis.

The Inherent Instability: A Molecule Primed for Reaction

The chemical structure of 2-Hydroxyhexanedial, with its two aldehydes and an alpha-hydroxyl group, renders it susceptible to a variety of degradation reactions. The presence of multiple reactive centers creates a complex chemical environment where factors such as pH, temperature, light, and the presence of oxygen can trigger a cascade of degradative events. Drawing parallels from the well-documented instability of similar molecules like glutaraldehyde, we can anticipate several key degradation mechanisms.[5][6][7][8][9]

Postulated Degradation Pathways of 2-Hydroxyhexanedial

The degradation of 2-Hydroxyhexanedial is likely to proceed through several interconnected pathways, primarily driven by the reactivity of its aldehyde and α-hydroxy functionalities. The following sections detail the most probable degradation mechanisms, supported by established principles of organic chemistry.

Oxidation

Aldehydes are notoriously prone to oxidation, and 2-Hydroxyhexanedial is no exception. The two aldehyde groups can be readily oxidized to carboxylic acids, particularly in the presence of atmospheric oxygen or other oxidizing agents. This process can be accelerated by heat and light. The initial oxidation product would be 2-hydroxyadipic acid-6-al, followed by the formation of 2-hydroxyadipic acid.

Aldol Condensation and Polymerization

Under both acidic and basic conditions, the presence of α-hydrogens in 2-Hydroxyhexanedial makes it a prime candidate for aldol condensation reactions.[10] This can occur both intramolecularly, leading to cyclic products, or intermolecularly, resulting in the formation of dimers, trimers, and higher-order polymers. This polymerization process is a significant degradation pathway for glutaraldehyde, a structurally related dialdehyde, and is a major contributor to the loss of its activity over time.[5][9] The rate of aldol condensation is highly dependent on pH and temperature.

Cannizzaro-Type Reactions

In strongly alkaline conditions and in the absence of α-hydrogens on one of the aldehyde groups (which is not the case for 2-Hydroxyhexanedial, but disproportionation can still occur), aldehydes can undergo disproportionation via the Cannizzaro reaction. While a classic Cannizzaro reaction is less likely, related disproportionation reactions can occur, leading to the formation of a corresponding alcohol and a carboxylic acid. For 2-Hydroxyhexanedial, this could result in the formation of 2,6-dihydroxyhexanal and 2-hydroxyhexanoic acid-6-al.

α-Ketol Rearrangement

The α-hydroxy aldehyde moiety in 2-Hydroxyhexanedial can undergo rearrangement to form an isomeric α-hydroxy ketone (a ketol).[11] This acid- or base-catalyzed rearrangement involves the 1,2-migration of a hydride or an alkyl group and represents a significant isomerization pathway that can alter the molecule's chemical properties and reactivity.

A visual representation of these interconnected degradation pathways is provided below:

Caption: Postulated degradation pathways of 2-Hydroxyhexanedial.

Factors Influencing Stability: A Quantitative Perspective

The stability of 2-Hydroxyhexanedial is a multifactorial issue. Understanding the impact of key environmental variables is crucial for its proper handling, storage, and application.

| Parameter | Effect on Stability | Recommended Storage Conditions |

| pH | Highly influential. Both acidic and basic conditions can catalyze degradation, particularly aldol condensation and rearrangement. Stability is generally greatest at a slightly acidic pH.[5][9] | Store in buffered solutions at a pH of approximately 4-6. |

| Temperature | Increased temperature accelerates the rate of all degradation reactions.[6][7][8] | Store at refrigerated temperatures (2-8 °C). Avoid freezing. |

| Light | UV light can promote oxidation and other radical-mediated degradation pathways. | Store in amber or opaque containers to protect from light. |

| Oxygen | The presence of oxygen facilitates the oxidation of aldehyde groups to carboxylic acids. | For long-term storage of high-purity material, consider storage under an inert atmosphere (e.g., nitrogen or argon). |

| Concentration | Higher concentrations can increase the rate of intermolecular reactions, such as aldol condensation and polymerization.[9] | For stock solutions, use a moderate concentration and dilute as needed before use. |

Analytical Methodologies for Stability Assessment

A robust analytical strategy is paramount for monitoring the stability of 2-Hydroxyhexanedial and characterizing its degradation products. Due to the lack of a strong chromophore, direct UV-Vis detection is challenging. Therefore, derivatization followed by chromatographic separation is the preferred approach.

Stability-Indicating HPLC-UV/MS Method

High-Performance Liquid Chromatography (HPLC) coupled with both UV and Mass Spectrometric (MS) detection offers a powerful tool for stability studies.

Experimental Protocol:

-

Derivatization:

-

React the sample containing 2-Hydroxyhexanedial with a derivatizing agent such as 2,4-dinitrophenylhydrazine (DNPH).[12] This reaction targets the aldehyde groups, forming stable, UV-active hydrazones.

-

To a 1 mL aliquot of the sample, add 1 mL of a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid.

-

Vortex the mixture and incubate at 60°C for 30 minutes in a sealed vial.

-

Cool the sample to room temperature before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

-

Detection:

-

UV Detector: Monitor at 360 nm, the characteristic absorbance maximum for DNPH derivatives.

-

MS Detector (ESI+): Scan a mass range of m/z 100-1000 to identify the parent molecule and its degradation products.

-

The workflow for this analytical method can be visualized as follows:

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2-Hydroxyhexanedial|lookchem [lookchem.com]

- 3. guidechem.com [guidechem.com]

- 4. 2-Hydroxyhexanedial | 141-31-1 [chemicalbook.com]

- 5. Stability of glutaraldehyde disinfectants during storage and use in hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. On the Stability of Glutaraldehyde in Biocide Compositions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

spectroscopic analysis of 2-Hydroxyhexanedial (NMR, IR)

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Hydroxyhexanedial

Foreword: Decoding Molecular Architecture

In the landscape of modern chemical synthesis and drug development, the precise characterization of molecular structure is not merely a procedural step but the bedrock of innovation and safety. Bifunctional molecules like 2-Hydroxyhexanedial, which possesses both hydroxyl and dual aldehyde functionalities, present unique analytical challenges and opportunities.[1][2] This compound serves as a critical intermediate and a cross-linking agent for various materials, including proteins and polymers.[2][3][4][5] Its efficacy and reactivity are directly tied to its structural integrity. This guide provides an in-depth exploration of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic techniques used to elucidate and validate the structure of 2-Hydroxyhexanedial, offering researchers a framework grounded in both theoretical principles and practical, field-proven insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the carbon-hydrogen framework.

Foundational Principles of NMR Analysis

The analysis hinges on three key parameters:

-

Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electronegative atoms (like oxygen) "deshield" nearby nuclei, shifting their signals "downfield" to higher ppm values.[6]

-

Spin-Spin Splitting (Multiplicity): This reveals the number of neighboring protons. The 'n+1' rule, where 'n' is the number of equivalent adjacent protons, dictates that a signal will be split into n+1 peaks.

-